molecular formula C26H24N4O4S B11383360 1-(4-ethylphenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-ethylphenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11383360
M. Wt: 488.6 g/mol
InChI Key: KHTOTIWTYSJAOJ-UHFFFAOYSA-N
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Description

1-(4-ETHYLPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHYLPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, the introduction of the furan and thiophene moieties, and the final coupling with the ethylphenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHYLPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(4-ETHYLPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
  • 1-(4-ISOPROPYLPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE

Uniqueness

1-(4-ETHYLPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C26H24N4O4S/c1-2-16-8-10-17(11-9-16)30-13-12-20(31)23(29-30)25(33)28-26-22(19-6-3-7-21(19)35-26)24(32)27-15-18-5-4-14-34-18/h4-5,8-14H,2-3,6-7,15H2,1H3,(H,27,32)(H,28,33)

InChI Key

KHTOTIWTYSJAOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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